N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine
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Overview
Description
N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine is a chemical compound known for its potent activity as a serotonin 5-HT1A receptor agonist . This compound has been studied extensively for its potential therapeutic applications, particularly in the field of neuropharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine typically involves the reaction of 6,7,8,9-tetrahydro-3H-benzo[e]indole with N,N-dipropylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on serotonin receptors and its potential role in modulating neurotransmission.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine involves its binding to serotonin 5-HT1A receptors. This binding leads to the activation of these receptors, which in turn modulates the release of neurotransmitters like serotonin and dopamine. The compound’s effects on these neurotransmitter systems are believed to underlie its potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole-1-carbaldehyde: A potent 5-HT1A agonist with similar pharmacological properties.
1-cyano analog: Almost equipotent to N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine.
2-cyano derivative: Another compound with comparable activity.
Uniqueness
This compound is unique due to its high oral bioavailability and potent activity as a serotonin 5-HT1A receptor agonist. Its ability to modulate both serotonergic and dopaminergic systems makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
83343-44-6 |
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Molecular Formula |
C18H26N2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
N,N-dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine |
InChI |
InChI=1S/C18H26N2/c1-3-11-20(12-4-2)15-7-5-14-6-8-18-16(9-10-19-18)17(14)13-15/h6,8-10,15,19H,3-5,7,11-13H2,1-2H3 |
InChI Key |
GKDJCOLVXBCNNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC=C3 |
Origin of Product |
United States |
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